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Compound Name: 2-Bromo-6-propoxynaphthalene
CAS No.: 97476-14-7
Cat. No.: B1279862
Get Quote
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This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-6-propoxynaphthalene. Directed at researchers, scientists, and professionals in drug
development, this document summarizes predicted and analogous spectroscopic data, outlines
detailed experimental protocols for data acquisition, and presents a logical workflow for
spectroscopic analysis. While experimental data for 2-Bromo-6-propoxynaphthalene is not
readily available in the public domain, this guide leverages data from the closely related
analog, 2-Bromo-6-methoxynaphthalene, to provide a robust predictive analysis.

Predicted Spectroscopic Data of 2-Bromo-6-
propoxynaphthalene

The following tables summarize the predicted quantitative spectroscopic data for 2-Bromo-6-
propoxynaphthalene. These predictions are based on the known data of 2-Bromo-6-
methoxynaphthalene and established principles of spectroscopic interpretation.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 2-Bromo-6-propoxynaphthalene
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Predicted Chemical

Predicted Coupling

Protons . Multiplicity

Shift (6, ppm) Constant (J, Hz)
H-1 ~7.85 d ~8.8
H-3 ~7.55 dd ~8.8, 2.0
H-4 ~7.65 d ~8.8
H-5 ~7.15 d ~2.4
H-7 ~7.05 dd ~8.8,2.4
H-8 ~7.90 S
-OCHz2- ~4.00 t ~6.6
-CH2- ~1.85 sextet ~7.4
-CHs ~1.05 t ~7.4

Solvent: CDCIs, Reference: TMS at 0.00 ppm.

Predicted **C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for 2-Bromo-6-propoxynaphthalene
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Carbon Predicted Chemical Shift (8, ppm)
C-1 ~129.0
C-2 ~118.0
C-3 ~130.0
C-14 ~128.5
C-4a ~135.0
C-5 ~106.0
C-6 ~158.0
C-7 ~119.0
C-8 ~130.5
C-8a ~129.5
-OCHa- ~70.0
-CH2- ~22.5
-CHs ~10.5

Solvent: CDCls, Reference: CDCIs at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for 2-Bromo-6-propoxynaphthalene

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1279862/docs?utm_src=pdf-body#spectroscopic-profile-of-2-bromo-6-propoxynaphthalene-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279862?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch
~2850-2980 Medium-Strong Aliphatic C-H Stretch
~1600-1650 Strong Aromatic C=C Stretch
~1250-1300 Strong Aryl-O-C Asymmetric Stretch
~1030-1050 Medium Aryl-O-C Symmetric Stretch
~800-850 Strong C-H Out-of-plane Bending
~550-650 Medium C-Br Stretch

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for 2-Bromo-6-propoxynaphthalene

Predicted Relative .
m/z . Assignment
Intensity (%)

[M]* (Molecular ion with 7°Br/

264/266 High 181 isotopes)
222/224 Medium [M - CsHe]*
183 Medium [M - Br - C2Hs]*
127 High [Naphthyl]*

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to
acquire the spectroscopic data for 2-Bromo-6-propoxynaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-propoxynaphthalene
in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
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as an internal standard. The sample is then transferred to a 5 mm NMR tube.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
e 'H NMR Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed.

o A standard one-pulse sequence is used.

o Key parameters: pulse width of 30°, spectral width of 16 ppm, acquisition time of 4
seconds, relaxation delay of 1 second, and 16 scans.

e 13C NMR Acquisition:
o A proton-decoupled pulse sequence (e.g., zgpg30) is used.

o Key parameters: pulse width of 30°, spectral width of 240 ppm, acquisition time of 1
second, relaxation delay of 2 seconds, and 1024 scans.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm for *H)
or the solvent peak (77.16 ppm for CDClIs in 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly on the ATR crystal (e.g., diamond or germanium).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal
ATR accessory.

o Data Acquisition:
o A background spectrum of the clean ATR crystal is collected.
o The sample is placed on the crystal, and pressure is applied to ensure good contact.

o The sample spectrum is recorded.
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o Key parameters: spectral range of 4000-400 cm™1, resolution of 4 cm~%, and an
accumulation of 32 scans.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced via a direct insertion probe or after separation
by Gas Chromatography (GC-MS).

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer.

lonization: Electron lonization (EI) is commonly used for this type of molecule.

o Key parameters: electron energy of 70 eV.

Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range, typically from 50
to 500 amu.

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized compound like 2-Bromo-6-propoxynaphthalene.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic
compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-6-
propoxynaphthalene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279862/docs#spectroscopic-profile-of-2-bromo-6-
propoxynaphthalene-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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